4'-bromo-3,4,5,5'-tetramethyl-1'H-1,3'-bipyrazole
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Overview
Description
4’-Bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole is an organic compound with the molecular formula C10H13BrN4 It is a derivative of bipyrazole, characterized by the presence of bromine and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole typically involves the reaction of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole with a brominating agent. Common brominating agents include N-bromosuccinimide (NBS) and bromine (Br2). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents and solvents to comply with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, and solvents such as ethanol or acetonitrile.
Coupling Reactions: Often require palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like toluene or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound .
Scientific Research Applications
4’-Bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 4’-bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
1,5,1’,5’-Tetraphenyl-1H,1’H-3,3’-bipyrazole: Another bipyrazole derivative with different substituents.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound with a similar tetramethyl structure but different functional groups.
Uniqueness
4’-Bromo-3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole is unique due to the presence of both bromine and multiple methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H13BrN4 |
---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
1-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3,4,5-trimethylpyrazole |
InChI |
InChI=1S/C10H13BrN4/c1-5-6(2)14-15(8(5)4)10-9(11)7(3)12-13-10/h1-4H3,(H,12,13) |
InChI Key |
JRICDWFFLRTEER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NNC(=C2Br)C)C |
Origin of Product |
United States |
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